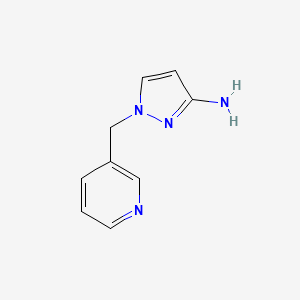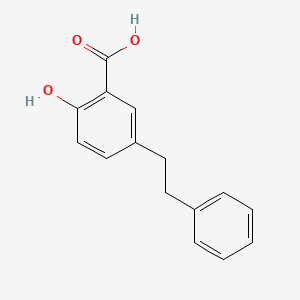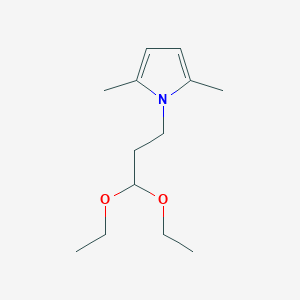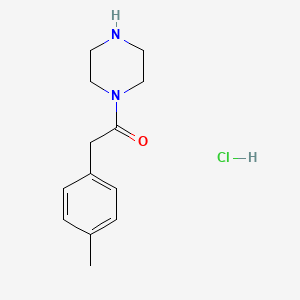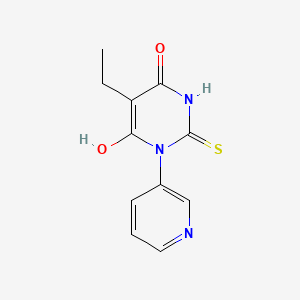![molecular formula C19H19N3 B1440145 2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 1049676-93-8](/img/structure/B1440145.png)
2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Vue d'ensemble
Description
2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is a heterocyclic building block . It has a molecular formula of C19H19N3 .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. One method involves the voltammetric reduction of 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene using dissolving-metals .Molecular Structure Analysis
The molecular structure of this compound is complex, with a spirocyclic structure that includes two phenyl rings and a triaza ring. The molecular formula is C19H19N3 .Applications De Recherche Scientifique
Electrochemical Properties
- Electrochemical Reduction : A study by Zhou et al. (2010) investigated the electrochemical reduction of 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene. This research revealed two distinct two-electron processes during electro-reduction, contrasting with the four-electron product from Birch synthesis (Zhou et al., 2010).
Synthesis and Molecular Structure
- Synthesis and Structural Analysis : Trishin et al. (2001) synthesized 10-(3-hydroxypropyl)-1,4,6,8-tetraphenyl-1,4,7,8-tetraaza-5-phosphoniaspiro[4.5]deca-6,9-diene chloride from a reaction involving 2,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene, detailing its molecular structure through X-ray diffraction analysis (Trishin et al., 2001).
Potential Anticancer Applications
- Anticancer Agent Synthesis : Mansour et al. (2003) explored the synthesis of certain heterocyclic carbohydrazides and related compounds using this compound, which showed activity against leukemia cell lines (Mansour et al., 2003).
Conformational Analyses
- Molecular Conformation Studies : Bruno et al. (2004) conducted conformational analyses and structural comparisons of spiro compounds related to this compound, providing insights into the extended pi conjugation and geometric parameters (Bruno et al., 2004).
Novel Synthesis Methods
- Innovative Synthesis Techniques : Adib et al. (2008) described a novel synthesis method for 2-aroyl-1,4-diaryl-7,9-diazaspiro[4.5]deca-1,3-diene-6,8,10-triones, showcasing a reactive intermediate's role in producing compounds involving this compound (Adib et al., 2008).
Synthesis of Spiroimidazolidinone Derivatives
- Spiroimidazolidinone Derivatives Synthesis : Feliu et al. (2003) reported on the optimization and solid-phase synthesis of new spiroimidazolidinone derivatives, involving 1,4,8-triazaspiro[4.5]decan-2-one derivatives, demonstrating a method for producing a library of 180 discrete compounds (Feliu et al., 2003).
Mécanisme D'action
Target of Action
The primary target of 2,3-Diphenyl-1,4,8-triazaspiro[4Similar compounds have been shown to interact with mu opioid receptors , which are expressed throughout the central and peripheral nervous systems .
Mode of Action
The exact mode of action of 2,3-Diphenyl-1,4,8-triazaspiro[4It can be inferred from similar compounds that activation of peripheral mu receptors produces potent antihyperalgesic effects in both humans and animals .
Biochemical Pathways
The specific biochemical pathways affected by 2,3-Diphenyl-1,4,8-triazaspiro[4Peripheral inflammation has been shown to increase mu receptor levels on peripheral terminals of primary afferent neurons .
Result of Action
The molecular and cellular effects of 2,3-Diphenyl-1,4,8-triazaspiro[4Similar compounds have been shown to produce antihyperalgesic effects in animals and humans .
Analyse Biochimique
Biochemical Properties
2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to undergo voltammetric reduction using dissolving-metals . This interaction suggests that the compound may act as a redox-active agent, potentially influencing redox-sensitive biochemical pathways. Additionally, the compound’s interaction with enzymes involved in its reduction indicates its potential role in modulating enzymatic activities.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling pathways such as NF-κB and MAPK, which are crucial for cellular responses to stress and inflammation . Furthermore, it affects gene expression by altering the transcriptional activity of genes involved in inflammatory responses and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to competitively bind to opioid receptors, demonstrating its potential as a modulator of receptor activity . Additionally, the compound’s ability to undergo voltammetric reduction suggests its role in redox reactions, which can influence enzyme activity and gene expression by altering the cellular redox state .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have distinct biological activities . Long-term exposure to the compound in vitro and in vivo has been associated with sustained modulation of cellular signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects on cellular function and signaling pathways. At high doses, it can induce toxic or adverse effects, including disruption of cellular homeostasis and induction of oxidative stress . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its reduction and oxidation. The compound’s involvement in redox reactions suggests its role in modulating metabolic flux and influencing metabolite levels . Additionally, its interaction with metabolic enzymes indicates its potential to alter metabolic pathways and cellular energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are influenced by its interactions with these transporters . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. The compound’s activity and function are influenced by its localization, which determines its access to target biomolecules and its ability to modulate cellular processes . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Propriétés
IUPAC Name |
2,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-3-7-15(8-4-1)17-18(16-9-5-2-6-10-16)22-19(21-17)11-13-20-14-12-19/h1-10,20H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIZCFAKHMPUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049676-93-8 | |
| Record name | 2,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


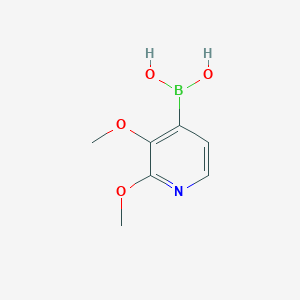
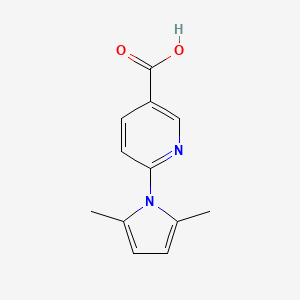
amino}acetic acid dihydrochloride](/img/structure/B1440069.png)
